2,4,5-Trimethoxyphenylacetonitrile
Description
Foundational Significance and Intermediary Role in Organic Synthesis.
The significance of 3,4,5-Trimethoxyphenylacetonitrile (B1346109) lies in its role as a precursor to a range of other organic compounds. ontosight.ai The nitrile group can be readily converted into other functional groups, such as amines and carboxylic acids, opening pathways to diverse molecular architectures. For instance, it is a key intermediate in the synthesis of 3,4,5-trimethoxyphenylacetic acid, a compound with applications in the pharmaceutical industry. google.com One synthetic route to this acid involves the alkaline hydrolysis of 3,4,5-Trimethoxyphenylacetonitrile. google.com Furthermore, this acetonitrile (B52724) derivative serves as a starting material for the synthesis of mescaline, a psychoactive alkaloid. designer-drug.com
Historical Perspective of Research on Trimethoxyphenyl Derivatives.
Research into trimethoxyphenyl derivatives has a rich history, largely driven by their presence in natural products and their potential pharmacological activities. A prominent early example is the isolation and synthesis of mescaline from the peyote cactus. designer-drug.com The quest to synthesize mescaline and its analogs spurred the development of various synthetic methods for constructing the 3,4,5-trimethoxyphenyl moiety. designer-drug.com Over the years, research has expanded to explore a wide array of trimethoxyphenyl derivatives for applications ranging from pharmaceuticals to materials science. For example, derivatives of 3,4,5-trimethoxybenzaldehyde (B134019), a precursor to the acetonitrile, have been investigated for their anticancer properties. nih.gov The development of efficient synthetic routes to these compounds, such as the modified Rosenmund reduction of 3,4,5-trimethoxybenzoyl chloride, has been a continuous area of focus. orgsyn.orgmdma.ch
Physicochemical Properties of 3,4,5-Trimethoxyphenylacetonitrile
| Property | Value |
| Molecular Formula | C11H13NO3 sigmaaldrich.com |
| Molecular Weight | 207.23 g/mol sigmaaldrich.com |
| Melting Point | 77-79 °C sigmaaldrich.com |
| Appearance | Solid sigmaaldrich.com |
| CAS Number | 13338-63-1 sigmaaldrich.com |
Spectroscopic Data of 3,4,5-Trimethoxyphenylacetonitrile
| Spectroscopic Technique | Data |
| ¹H NMR | 1H NMR (CDCl3, 300 MHz): δ 6.51 (s, 2H), 3.86 (s, 6H), 3.84 (s, 3H), 3.66 (s, 2H) |
| ¹³C NMR | 13C NMR (CDCl3, 75 MHz): δ 154.0, 138.0, 123.4, 117.8, 106.5, 60.9, 56.2, 23.4 |
| IR (KBr) | νmax 2247 (CN), 1594, 1508, 1465, 1421, 1334, 1243, 1128, 1006 cm-1 |
| Mass Spectrometry (EI) | m/z (%): 207 (M+, 100), 192 (35), 164 (20) |
Solubility Profile of 3,4,5-Trimethoxyphenylacetonitrile
| Solvent | Solubility |
| Water | Insoluble |
| Methanol | Soluble |
| Ethanol (B145695) | Soluble |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Diethyl Ether | Slightly Soluble |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
2-(2,4,5-trimethoxyphenyl)acetonitrile |
InChI |
InChI=1S/C11H13NO3/c1-13-9-7-11(15-3)10(14-2)6-8(9)4-5-12/h6-7H,4H2,1-3H3 |
InChI Key |
VVLKVOLUZLTUAF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1CC#N)OC)OC |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 3,4,5 Trimethoxyphenylacetonitrile
Established Synthetic Routes to Precursors of 2,4,5-Trimethoxyphenylacetonitrile
2,4,5-Trimethoxybenzoic acid is a crucial starting material. One common method for its synthesis involves the multi-step processing of 1,2,4-trimethoxybenzene (B152335). chemicalbook.comnih.gov A two-step reaction can be employed, starting with a Friedel-Crafts acylation or a similar reaction, followed by oxidation. chemicalbook.com For instance, 1,2,4-trimethoxybenzene can be reacted with a suitable acylating agent in the presence of a Lewis acid like aluminum chloride, followed by oxidation of the resulting ketone with a strong oxidizing agent like potassium permanganate (B83412) to yield the desired carboxylic acid. chemicalbook.com
Once obtained, 2,4,5-trimethoxybenzoic acid can be converted to the corresponding acyl chloride, 2,4,5-trimethoxybenzoyl chloride, by treatment with thionyl chloride. google.com This activated intermediate is then theoretically capable of being converted to this compound, though specific literature for this direct conversion is not abundant. A plausible, albeit multi-step, route would involve reduction of the acid or its ester to the corresponding alcohol, followed by conversion to a benzyl (B1604629) halide and subsequent cyanation.
A one-pot method has been described for the synthesis of a thiazole (B1198619) derivative starting from 2,4,5-trimethoxybenzoic acid, which first involves the formation of 2,4,5-trimethoxy-benzoyl chloride using thionyl chloride in toluene. google.com This demonstrates a practical synthesis of the acyl chloride as a stable intermediate.
| Starting Material | Reagents | Product | Yield | Reference |
| 2,4,5-Trimethoxybenzoic acid | Thionyl chloride, Toluene | 2,4,5-Trimethoxy-benzoyl chloride intermediate | Not isolated, used in situ | google.com |
| 1,2,4-Trimethoxybenzene | 1. CS₂, AlCl₃; 2. Permanganate | 2,4,5-Trimethoxybenzoic acid | Not specified | chemicalbook.com |
This table summarizes the synthesis of 2,4,5-trimethoxybenzoic acid and its conversion to an activated intermediate.
2,4,5-Trimethoxybenzaldehyde (B179766) is a key precursor that can be synthesized from various sources, including the natural product asarone (B600218) (predominantly β-asarone) found in calamus oil. scholaris.ca One effective method is the ozonolysis of asarone. A study reported that ozonizing a solution of calamus oil in ethanol (B145695) at room temperature, followed by a simple work-up, yielded 2,4,5-trimethoxybenzaldehyde with a purity of 95% and a yield of 92%. scholaris.ca
Another approach involves the Vilsmeier-Haack reaction, where 1,2,4-trimethoxybenzene is formylated using a mixture of phosphorus oxychloride and dimethylformamide (DMF). sn-tin.com
Once 2,4,5-trimethoxybenzaldehyde is obtained, it can undergo a Knoevenagel condensation with a compound containing an active methylene (B1212753) group, such as malononitrile. researchgate.netnih.govrsc.org This reaction is typically base-catalyzed and results in the formation of a C=C double bond, yielding 2-(2,4,5-trimethoxybenzylidene)malononitrile. While this is not the target compound, subsequent reduction of the double bond could theoretically produce this compound. The Knoevenagel condensation itself is a well-established, high-yielding reaction. nih.govrsc.org
| Starting Material | Reagent(s) | Product | Yield | Purity | Reference |
| Calamus Oil (containing Asarone) | O₃/O₂, Ethanol | 2,4,5-Trimethoxybenzaldehyde | 92% | 95% | scholaris.ca |
| 1,2,4-Trimethoxybenzene | POCl₃, DMF | 2,4,5-Trimethoxybenzaldehyde | Not specified | Not specified | sn-tin.com |
This table details synthetic methods for obtaining the key precursor, 2,4,5-trimethoxybenzaldehyde.
The preparation of this compound from an arylpyruvic acid is not a commonly documented direct route. The synthesis would likely first involve the formation of 2,4,5-trimethoxyphenylpyruvic acid. While specific literature for this particular substituted pyruvic acid is scarce, general methods for preparing arylpyruvic acids exist, often starting from the corresponding benzaldehyde (B42025). These routes, however, would represent a more circuitous pathway to the target nitrile compared to other methods.
2,4,5-Trimethoxybenzyl alcohol is a commercially available solid that can serve as a precursor. sigmaaldrich.com A common strategy to synthesize the corresponding nitrile from an alcohol involves a two-step process: conversion of the alcohol to a good leaving group, such as a benzyl halide, followed by nucleophilic substitution with a cyanide salt.
For instance, 2,4,5-trimethoxybenzyl alcohol could be converted to 2,4,5-trimethoxybenzyl chloride or bromide using reagents like thionyl chloride or phosphorus tribromide, respectively. The resulting benzyl halide can then be reacted with sodium or potassium cyanide in a suitable solvent to yield this compound.
Additionally, a one-pot conversion of alcohols to nitriles has been developed, which could be applicable here. This method involves the oxidation of the alcohol to the aldehyde in situ using a TEMPO-based system, followed by treatment with iodine and aqueous ammonia (B1221849) to form the nitrile. organic-chemistry.org This approach avoids the isolation of the intermediate aldehyde. organic-chemistry.org
| Starting Material | Reagents | Product | Yield | Reference |
| Benzylic Alcohols (General) | 1. t-BuOCl or I₂, TEMPO; 2. I₂, aq. NH₃ | Corresponding Nitriles | Good | organic-chemistry.org |
This table outlines a general one-pot conversion of benzyl alcohols to nitriles.
Advanced and Catalytic Approaches in this compound Synthesis
The Strecker synthesis is a classic and versatile method for preparing α-aminonitriles, which are precursors to amino acids. masterorganicchemistry.comwikipedia.orgorganic-chemistry.orgjk-sci.commasterorganicchemistry.com The reaction is a one-pot, three-component condensation of an aldehyde, an amine (or ammonia), and a cyanide source (like KCN or HCN). wikipedia.orgmasterorganicchemistry.com
In the context of this compound, the Strecker reaction would not directly yield the target compound. Instead, it would produce an α-amino derivative, specifically α-amino-2,4,5-trimethoxyphenylacetonitrile, by reacting 2,4,5-trimethoxybenzaldehyde with ammonia and a cyanide salt. masterorganicchemistry.comwikipedia.org
The mechanism proceeds through the initial formation of an imine from the aldehyde and ammonia. Subsequent nucleophilic attack by the cyanide ion on the imine carbon forms the α-aminonitrile. masterorganicchemistry.com This product could then potentially be deaminated to yield the target this compound, although this would require an additional synthetic step. The Strecker reaction is known for its broad applicability to a wide range of aldehydes. organic-chemistry.org
| Aldehyde | Amine Source | Cyanide Source | Product Type | Reference |
| R-CHO (general) | NH₃ / NH₄Cl | KCN / NaCN | α-Amino-R-acetonitrile | masterorganicchemistry.comwikipedia.org |
| 2,4,5-Trimethoxybenzaldehyde | NH₃ / NH₄Cl | KCN / NaCN | α-Amino-2,4,5-trimethoxyphenylacetonitrile | Theoretical Application |
This table describes the general Strecker reaction and its theoretical application to 2,4,5-trimethoxybenzaldehyde.
One-Pot Multicomponent Strategies Involving Trimethoxyphenylacetonitrile Precursors
One-pot multicomponent reactions (MCRs) represent a highly efficient approach in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single reaction vessel. researchgate.netpreprints.org This strategy minimizes waste, saves time and resources by bypassing the need to isolate intermediates, and can rapidly generate libraries of structurally diverse compounds. researchgate.netnih.gov In the context of this compound, its precursors, particularly 2,4,5-trimethoxybenzaldehyde, are valuable components in MCRs for synthesizing various heterocyclic scaffolds of pharmacological interest.
A prominent example is the three-component synthesis of 2,4,5-trisubstituted imidazoles. core.ac.uk These reactions typically involve the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and a source of ammonia (such as ammonium (B1175870) acetate). derpharmachemica.comsemanticscholar.org By employing a substituted benzaldehyde like 2,4,5-trimethoxybenzaldehyde, a corresponding 2-(2,4,5-trimethoxyphenyl)-4,5-diaryl-1H-imidazole can be formed. Various catalytic systems have been developed to promote this transformation under mild and efficient conditions. core.ac.uksemanticscholar.org
The following table summarizes representative multicomponent reactions where a trimethoxyphenyl precursor could be utilized to generate complex molecular architectures.
| Reaction Type | Trimethoxyphenyl Precursor | Key Reactants | Catalyst / Conditions | Product Scaffold |
| Imidazole (B134444) Synthesis | Substituted Benzaldehyde | 1,2-Diketone, Ammonium Acetate | InCl₃·3H₂O / Room Temp core.ac.uk | 2,4,5-Trisubstituted Imidazole |
| Imidazole Synthesis | Substituted Benzaldehyde | Benzil, Ammonium Acetate | CuCl₂·2H₂O / Microwave derpharmachemica.com | 2,4,5-Trisubstituted Imidazole |
| Imidazole Synthesis | Substituted Benzaldehyde | Benzil, Ammonium Acetate | Glutamic Acid / Reflux researchgate.net | 2,4,5-Triaryl-1H-imidazole |
| Thiazole Synthesis | Aryl Aldehyde | Monochloroacetic Acid, Ammonium Thiocyanate | Ultrasound / Room Temp nih.gov | 5,5'-(arylmethylene)-bis(4-hydroxythiazole-2(3H)-one) |
Catalytic Systems in the Synthesis of this compound and its Analogs
Catalysis is fundamental to the efficient and selective synthesis of this compound and its analogs. Catalysts can lower activation energies, improve yields, and steer reactions towards the desired product, often under milder conditions than stoichiometric methods. A range of catalytic systems, including Lewis acids, organocatalysts, and transition metals, are employed.
As mentioned, the Houben-Hoesch reaction to form a precursor ketone relies on the Lewis acid catalyst zinc chloride (ZnCl₂) in conjunction with HCl gas. researchgate.net Lewis acids like indium(III) chloride (InCl₃·3H₂O) have also proven to be mild and effective catalysts for the one-pot, three-component synthesis of 2,4,5-trisubstituted imidazoles from aldehydes at room temperature. core.ac.uk
Base-catalyzed reactions are also common, particularly for condensation reactions. The synthesis of an analog, 2-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile, is achieved through a base-catalyzed Knoevenagel condensation of 3,4,5-trimethoxybenzaldehyde (B134019) and (4-methoxyphenyl)acetonitrile. researchgate.net This reaction uses a 5% sodium hydroxide (B78521) solution and a phase-transfer catalyst, tertiarybutylammonium bromide, to facilitate the reaction between the two phases at room temperature. researchgate.net
Organocatalysis, which uses small organic molecules as catalysts, offers a green and metal-free alternative. Amino acids like L-proline and glutamic acid have been reported as efficient catalysts for the synthesis of trisubstituted imidazoles. semanticscholar.orgresearchgate.net Furthermore, transition metal catalysts are widely used. Copper(II) chloride (CuCl₂) has been effectively used to catalyze imidazole synthesis under microwave irradiation, offering a rapid and efficient method. derpharmachemica.com
The table below details various catalytic systems applicable to the synthesis of this compound precursors and analogs.
| Reaction Type | Substrate(s) | Catalyst System | Product/Analog |
| Houben-Hoesch Reaction | 1,2,4-Trimethoxybenzene, Chloroacetonitrile | ZnCl₂, HCl(g) researchgate.net | 2,4,5-Trimethoxybenzoylacetonitrile |
| Knoevenagel Condensation | 3,4,5-Trimethoxybenzaldehyde, (4-Methoxyphenyl)acetonitrile | NaOH, Tertiarybutylammonium Bromide researchgate.net | 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile |
| Imidazole Synthesis | Benzaldehyde, Benzil, Ammonium Acetate | InCl₃·3H₂O core.ac.uk | 2,4,5-Trisubstituted Imidazole |
| Imidazole Synthesis | Benzaldehyde, Benzil, Ammonium Acetate | CuCl₂·2H₂O derpharmachemica.com | 2,4,5-Trisubstituted Imidazole |
| Imidazole Synthesis | Aromatic Aldehyde, Benzil, Ammonium Acetate | Glutamic Acid researchgate.net | 2,4,5-Triaryl-1H-imidazole |
Chemical Reactivity and Derivatization of 3,4,5-Trimethoxyphenylacetonitrile (B1346109)
3,4,5-Trimethoxyphenylacetonitrile is a versatile chemical intermediate, notable for the reactivity of its active methylene group and the transformational capacity of its nitrile function. fishersci.casigmaaldrich.comnih.govchemicalbook.com These characteristics allow it to serve as a key building block in the synthesis of a wide array of more complex molecules, including substituted acrylonitriles, stilbenes, and various heterocyclic systems. Its structural significance is often associated with its use as a precursor in the synthesis of bioactive compounds. chemicalbook.comnih.gov
Chemical Properties and Reactivity
Key Chemical Reactions.
The nitrile group is the most reactive site for many transformations. It can be hydrolyzed under acidic or basic conditions to yield 3,4,5-trimethoxyphenylacetic acid. google.com Catalytic reduction of the nitrile group, for example using lithium aluminum hydride or catalytic hydrogenation, leads to the formation of 2-(3,4,5-trimethoxyphenyl)ethylamine, also known as mescaline. designer-drug.com
Reactivity of Nitrile and Methoxy Groups.
The electron-donating nature of the three methoxy groups on the aromatic ring can influence the reactivity of the nitrile group. The methoxy groups themselves are generally stable but can be cleaved under harsh acidic conditions. The aromatic ring can undergo electrophilic substitution reactions, with the positions directed by the activating methoxy groups.
Thermal and Chemical Stability.
3,4,5-Trimethoxyphenylacetonitrile is a relatively stable solid compound under standard conditions. sigmaaldrich.com It has a melting point of 77-79 °C. sigmaaldrich.com It is combustible and should be stored away from heat sources. sigmaaldrich.com It is sensitive to strong oxidizing agents and strong acids.
Advanced Spectroscopic and Structural Elucidation of 3,4,5 Trimethoxyphenylacetonitrile and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2,4,5-Trimethoxyphenylacetonitrile, a combination of one-dimensional and two-dimensional NMR techniques offers a comprehensive understanding of its atomic connectivity and spatial arrangement.
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the types and numbers of protons in a molecule. In the case of this compound, the ¹H NMR spectrum provides distinct signals for the aromatic protons, the methylene (B1212753) protons, and the protons of the three methoxy (B1213986) groups.
Early studies on this compound using a 60 MHz NMR spectrometer reported characteristic chemical shifts. chemguide.co.uk The two aromatic protons appear as a singlet at δ 6.50 ppm, indicating their chemical equivalence. chemguide.co.uk The methylene protons (CH₂) adjacent to the nitrile group also present as a singlet at δ 3.67 ppm. chemguide.co.uk The protons of the two methoxy groups at positions 4 and 5 were observed as a single peak at δ 3.86 ppm, integrating to six protons. chemguide.co.uk
More recent, higher-field NMR analyses allow for a more precise assignment of these signals. The expected ¹H NMR spectral data, based on predictive models and analysis of similar structures, are detailed in the table below.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-3 | ~ 6.9 | Singlet | 1H |
| H-6 | ~ 6.8 | Singlet | 1H |
| -CH₂CN | ~ 3.7 | Singlet | 2H |
| 2-OCH₃ | ~ 3.9 | Singlet | 3H |
| 4-OCH₃ | ~ 3.8 | Singlet | 3H |
| 5-OCH₃ | ~ 3.8 | Singlet | 3H |
Note: The data in this table is based on predictive models and may vary from experimentally obtained values.
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.
The predicted ¹³C NMR spectrum reveals signals for the aromatic carbons, the methylene carbon, the nitrile carbon, and the carbons of the methoxy groups. The chemical shifts are influenced by the electron-donating methoxy groups and the electron-withdrawing nitrile group. The quaternary carbons, including those bearing the methoxy groups and the nitrile substituent, are also clearly distinguishable.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~ 115 |
| C-2 | ~ 152 |
| C-3 | ~ 98 |
| C-4 | ~ 150 |
| C-5 | ~ 143 |
| C-6 | ~ 113 |
| -CH₂CN | ~ 17 |
| -CN | ~ 118 |
| 2-OCH₃ | ~ 56 |
| 4-OCH₃ | ~ 56 |
| 5-OCH₃ | ~ 57 |
Note: The data in this table is based on predictive models and may vary from experimentally obtained values.
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for unambiguously assigning proton and carbon signals and confirming the connectivity of the molecule.
COSY spectra establish correlations between protons that are coupled to each other, typically over two or three bonds. For this compound, COSY would confirm the absence of coupling between the singlet aromatic protons and the methylene protons.
HSQC experiments correlate directly bonded proton and carbon atoms. hmdb.cacolumbia.edu This technique would definitively link the proton signals of the aromatic rings and the methylene group to their corresponding carbon signals in the ¹³C NMR spectrum.
HMBC spectroscopy reveals longer-range couplings between protons and carbons (typically 2-4 bonds). columbia.edulibretexts.org This is particularly useful for identifying the placement of the methoxy groups and the cyanomethyl substituent on the aromatic ring by observing correlations between the methoxy protons and the aromatic carbons, and between the methylene protons and the aromatic carbons.
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is well-suited for the analysis of volatile and thermally stable compounds like this compound. In a typical GC-MS analysis, the compound is first separated from any impurities on a GC column before being introduced into the mass spectrometer. The resulting mass spectrum would show the molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pattern is a characteristic fingerprint of the molecule and can be used for its identification. Common fragmentation pathways for this compound would likely involve the loss of a methyl group from a methoxy substituent, cleavage of the benzyl-cyanide bond, and fragmentation of the aromatic ring.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly useful for analyzing polar molecules by generating ions from a solution. nih.govnih.gov In this method, a solution of the analyte is passed through a high-voltage needle, creating an aerosol of charged droplets. As the solvent evaporates, the charge on the droplets increases, leading to the formation of gas-phase analyte ions that are then analyzed by a mass spectrometer. nih.gov This process allows for the detection of molecular ions with minimal fragmentation.
For this compound, with a molecular formula of C₁₁H₁₃NO₃ and a molecular weight of approximately 207.23 g/mol , ESI-MS analysis is expected to primarily show the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of about 208.24. Depending on the experimental conditions and the solvent used, other species such as the sodium adduct [M+Na]⁺ or the potassium adduct [M+K]⁺ may also be observed at higher m/z values. The fragmentation of these ions can be induced to provide further structural details. nih.gov The technique is sensitive enough to distinguish between specific and nonspecific molecular interactions in the gas phase. nih.gov
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a fundamental analytical method for identifying functional groups within a molecule. compoundchem.commasterorganicchemistry.com The technique works by passing infrared radiation through a sample and measuring the frequencies at which the radiation is absorbed. These absorption frequencies correspond to the specific vibrational modes of the chemical bonds in the molecule, creating a unique spectral fingerprint. masterorganicchemistry.com
The IR spectrum of this compound displays characteristic absorption bands that confirm its molecular structure. A key feature is the sharp, strong absorption band for the nitrile (C≡N) stretching vibration, which is typically found in the 2200-2300 cm⁻¹ region. masterorganicchemistry.com The aromatic ring produces signals from C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations between 1450 and 1600 cm⁻¹. The methoxy groups (O-CH₃) are identifiable by their C-H stretching around 2850-2950 cm⁻¹ and prominent C-O stretching bands in the 1000-1250 cm⁻¹ range. A study on the related compound 2,4,5-trimethoxybenzaldehyde (B179766) provided detailed assignments of vibrational modes using computational and experimental methods, which can serve as a reference for interpreting the spectrum of this compound. researchgate.net
Table 1: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
|---|---|---|
| Nitrile (C≡N) | Stretching | 2260 - 2240 |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aromatic C=C | Stretching | 1600 - 1450 |
| Alkyl C-H (in -CH₂CN) | Stretching | 2960 - 2850 |
| Methoxy (O-CH₃) | C-H Asymmetric & Symmetric Stretching | 2950 - 2850 |
| Aryl-O (in O-CH₃) | Asymmetric & Symmetric Stretching | 1250 - 1000 |
X-ray Crystallography and Diffraction Studies
X-ray crystallography is a definitive technique for determining the three-dimensional atomic structure of a crystalline solid. By analyzing the pattern of diffracted X-rays from a crystal, one can map the electron density and thus determine atomic positions, bond lengths, and bond angles with high precision. nih.govrigaku.com
Single-Crystal X-ray Diffraction for Absolute Structure Determination
X-ray Powder Diffraction for Polycrystalline Samples
X-ray Powder Diffraction (XRPD) is utilized for the analysis of polycrystalline materials. iza-online.orgprotoxrd.com This method provides a "fingerprint" diffraction pattern characteristic of a specific crystalline phase, making it invaluable for phase identification and purity assessment. iza-online.orgresearchgate.net An XRPD pattern of pure this compound would consist of a unique set of diffraction peaks at specific 2θ angles, which can be used for routine identification and quality control. The quality and resolution of the data depend heavily on the instrument setup and sample preparation. iza-online.orgyoutube.com
Analysis of Molecular Conformation, Packing, and Intermolecular Interactions
Crystal structure analysis reveals how molecules are arranged in the solid state and the intermolecular forces that govern this arrangement. nih.gov In the crystal lattice of a derivative containing the 2,4,5-trimethoxyphenyl moiety, molecules were found to arrange in a face-to-face sandwich-like structure. nih.gov The packing was further stabilized by a variety of intermolecular interactions, including C-H···π, Br···O, and π-π stacking interactions, with centroid-to-centroid distances between aromatic rings measured at 3.6346 (19) Å and 3.6882 (19) Å. nih.gov Such interactions would also be expected to play a crucial role in the crystal packing of this compound, influencing its physical properties.
Crystallographic Data and Space Group Characterization
Crystallographic data from a single-crystal X-ray experiment includes the unit cell dimensions (lattice parameters a, b, c, α, β, γ), the volume of the unit cell, the crystal system, and the space group, which describes the crystal's symmetry. nih.gov For instance, the crystallographic study of 6-(4-Bromophenyl)-2-ethoxy-4-(2,4,5-trimethoxyphenyl)nicotinonitrile determined that it crystallizes in the triclinic system with the space group P-1. nih.gov This level of detailed characterization is fundamental to solid-state chemistry.
Table 2: Crystallographic Data for 6-(4-Bromophenyl)-2-ethoxy-4-(2,4,5-trimethoxyphenyl)nicotinonitrile (Illustrative Example)
| Parameter | Value nih.gov |
|---|---|
| Chemical Formula | C₂₃H₂₁BrN₂O₄ |
| Formula Weight | 469.32 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.9631 (2) |
| b (Å) | 11.0499 (3) |
| c (Å) | 23.9690 (6) |
| α (°) | 92.201 (1) |
| β (°) | 91.968 (1) |
| γ (°) | 99.586 (1) |
| Volume (ų) | 2076.31 (9) |
| Z | 4 |
Note: The data in this table is for a derivative containing the 2,4,5-trimethoxyphenyl moiety and serves as an illustrative example of crystallographic data.
Computational Chemistry and Mechanistic Studies on 3,4,5 Trimethoxyphenylacetonitrile
Molecular Modeling and Geometry Optimization
Molecular modeling is a fundamental computational technique used to represent and manipulate the three-dimensional structures of molecules. For 2,4,5-Trimethoxyphenylacetonitrile, the process begins with the construction of its 2D structure, which is then converted into an initial 3D model. This initial model, however, does not represent the most stable, lowest-energy state of the molecule.
Geometry optimization is the computational process used to find this minimum energy conformation. mdpi.com This is achieved by systematically altering the bond lengths, bond angles, and dihedral angles of the molecule and calculating the potential energy at each step until a stationary point on the potential energy surface is found. arxiv.org Methods for this optimization range from faster molecular mechanics force fields to more accurate but computationally intensive quantum chemical methods. mdpi.comarxiv.org The result is an optimized 3D structure that provides crucial insights into the molecule's spatial arrangement and steric properties.
Below is a table of representative geometric parameters for this compound that would be determined through geometry optimization.
| Parameter | Atoms Involved | Typical Optimized Value |
| Bond Lengths | ||
| C-C (aromatic) | Benzene (B151609) Ring Carbons | ~ 1.40 Å |
| C-O (methoxy) | Ar-O | ~ 1.36 Å |
| O-C (methyl) | O-CH₃ | ~ 1.43 Å |
| C-C (acetonitrile) | Ar-CH₂CN | ~ 1.51 Å |
| C≡N (nitrile) | CH₂-C≡N | ~ 1.15 Å |
| Bond Angles | ||
| C-C-C (aromatic) | Benzene Ring | ~ 120° |
| C-O-C (methoxy) | Ar-O-CH₃ | ~ 118° |
| C-C-C (side chain) | Ar-CH₂-CN | ~ 112° |
| C-C-N (nitrile) | CH₂-C-N | ~ 178° |
Note: The values in this table are typical and illustrative of what would be obtained from a standard geometry optimization calculation.
Quantum Chemical Calculations including Density Functional Theory (DFT)
Quantum chemical calculations provide a deeper understanding of the electronic structure and reactivity of a molecule, which cannot be described by classical molecular mechanics. sciencesconf.org Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic properties of a molecule based on its electron density. nih.govresearchgate.net For this compound, DFT calculations can determine a variety of important molecular properties.
These calculations can yield optimized geometries with high accuracy and provide information on the distribution of electrons within the molecule. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. A large gap suggests high stability, while a small gap indicates higher reactivity. researchgate.net From these orbital energies, other chemical reactivity descriptors can be calculated. researchgate.net
The following table illustrates the types of quantum chemical descriptors that can be calculated for this compound using DFT.
| Descriptor | Formula | Significance |
| HOMO Energy (E_HOMO) | - | Energy of the outermost electron-filled orbital; relates to electron-donating ability. |
| LUMO Energy (E_LUMO) | - | Energy of the first empty orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | Indicates chemical reactivity and stability. |
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Measures the escaping tendency of electrons from an equilibrium system. researchgate.net |
| Global Hardness (η) | (E_LUMO - E_HOMO) / 2 | Measures resistance to change in electron distribution. researchgate.net |
| Global Electrophilicity (ω) | μ² / (2η) | Index of the energy lowering due to maximal electron flow. researchgate.net |
Reaction Mechanism Elucidation and Pathway Prediction
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the most likely pathway from reactants to products. This involves locating and characterizing the structures and energies of transition states—the high-energy intermediates that connect reactants and products.
For this compound, this could be applied to understand its synthesis pathways or potential metabolic transformations. For example, a key step in many syntheses is the nucleophilic substitution to introduce the cyano group. DFT calculations could be used to:
Model the reactant and product molecules.
Search for the transition state structure connecting them.
Calculate the activation energy (the energy barrier of the reaction).
By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be predicted. This provides insights that are complementary to experimental studies and can guide the design of more efficient synthetic routes.
Prediction and Analysis of Dissolution Behavior
The solubility of a compound is a critical physical property. Computational methods can predict and analyze dissolution behavior by examining the intermolecular forces between solute and solvent molecules.
Cohesive Energy Density Evaluation via Molecular Dynamics Simulations
Cohesive Energy Density (CED) is a measure of the total energy required to separate molecules from each other in a condensed state and is directly related to intermolecular forces. nih.gov Molecular Dynamics (MD) simulations can be used to calculate CED. In this method, a simulation box containing many molecules of this compound is created, and the trajectories of the molecules are simulated over time based on classical mechanics.
The CED is calculated from the non-bonded interaction energies within the simulated system. nih.gov The square root of the CED is the Hildebrand solubility parameter (δ), which provides a general estimate of a substance's solubility characteristics. nih.gov A substance tends to dissolve in a solvent with a similar solubility parameter.
Hansen Solubility Parameters for Solute-Solvent Interactions
The Hansen Solubility Parameter (HSP) approach refines the Hildebrand parameter by dividing the total cohesive energy into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh). pirika.com The principle is that "like dissolves like," meaning a solute will dissolve in a solvent that has a similar profile of these three parameters. pirika.com
The "distance" (Ra) between the HSP values of a solute and a solvent in Hansen space can be calculated to quantify their affinity. pirika.com A smaller Ra value indicates a higher likelihood of dissolution.
The formula for the Hansen distance is: Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)² stenutz.eu
The following table provides the known HSPs for several common solvents and illustrative, hypothetical HSPs for this compound to demonstrate how solubility might be predicted.
| Compound | δd (MPa⁰.⁵) | δp (MPa⁰.⁵) | δh (MPa⁰.⁵) |
| Solvents | |||
| Hexane | 14.9 | 0.0 | 0.0 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Ethanol (B145695) | 15.8 | 8.8 | 19.4 |
| Water | 15.5 | 16.0 | 42.3 |
| Solute (Hypothetical) | |||
| This compound | 18.0 | 9.5 | 6.0 |
Note: HSP values for this compound are hypothetical for illustrative purposes.
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to predict the properties of chemicals based on their molecular structure. nih.govspringernature.com QSPR models are developed by finding a mathematical relationship between calculated molecular descriptors and an experimentally measured property. ijera.com
To develop a QSPR model for a property of this compound (e.g., boiling point, solubility, or chromatographic retention time), one would typically:
Compile a dataset of structurally related compounds with known experimental values for the target property.
Calculate a large number of molecular descriptors for each compound. These descriptors can be electronic (e.g., from DFT), topological, constitutional, or geometric.
Use statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates a subset of these descriptors to the property. rsc.org
Validate the model using internal and external validation techniques to ensure its predictive power. rsc.org
A resulting QSPR model might take the form of a linear equation, such as: Property = c₀ + c₁(Descriptor A) + c₂(Descriptor B) + ...
Such models are valuable for predicting the properties of new or untested compounds, saving time and resources in experimental work. nih.gov
Molecular Docking Investigations of Ligand-Receptor Interactions
While specific molecular docking studies focusing exclusively on 3,4,5-trimethoxyphenylacetonitrile (B1346109) are not extensively detailed in publicly available research, the broader class of compounds containing the 3,4,5-trimethoxyphenyl moiety has been the subject of numerous computational investigations. This structural motif is recognized as a key pharmacophore, particularly for agents targeting tubulin polymerization. Molecular docking simulations have been instrumental in elucidating the binding modes of these compounds, offering insights into the non-covalent interactions that drive their biological activity.
Research has consistently shown that the 3,4,5-trimethoxyphenyl group preferentially binds within the colchicine (B1669291) binding site of β-tubulin. This pocket is characterized by a mix of hydrophobic and polar amino acid residues, providing a favorable environment for the trimethoxyphenyl ring. The methoxy (B1213986) groups, in particular, are often implicated in forming crucial hydrogen bonds and hydrophobic interactions that anchor the ligand within the active site.
For instance, in studies of various tubulin inhibitors, the 3,4,5-trimethoxyphenyl ring is frequently observed to engage in hydrophobic interactions with residues such as Cysβ241, Leuβ248, Leuβ255, Alaβ316, and Valβ318. nih.gov Furthermore, one of the methoxy groups on the ring can act as a hydrogen bond acceptor, often forming a hydrogen bond with the thiol group of Cysβ241. nih.gov
A study on a series of 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides revealed that these molecules, containing the key 3,4,5-trimethoxyphenyl group, dock into the colchicine binding site of α,β-tubulin. nih.gov The interactions observed were a combination of hydrogen bonding and hydrophobic interactions with several amino acids within this site. nih.gov This highlights the significance of the 3,4,5-trimethoxyphenyl moiety in guiding the ligand to its biological target.
The binding affinity of a ligand to its receptor, often expressed as a docking score or binding energy, is a critical parameter evaluated in these studies. Lower binding energy values typically indicate a more stable ligand-receptor complex. While specific values for 3,4,5-trimethoxyphenylacetonitrile are not reported, related compounds with the 3,4,5-trimethoxyphenyl group have shown significant binding affinities for tubulin in computational models.
The general findings from molecular docking studies on related compounds are summarized in the tables below. These data provide a valuable framework for predicting the potential interactions of 3,4,5-trimethoxyphenylacetonitrile with tubulin.
Table 1: Key Interacting Residues for the 3,4,5-Trimethoxyphenyl Moiety in the Colchicine Binding Site of β-Tubulin
| Interacting Amino Acid Residue | Type of Interaction | Reference |
| Cysβ241 | Hydrogen Bond, Hydrophobic | nih.gov |
| Leuβ248 | Hydrophobic | nih.gov |
| Leuβ255 | Hydrophobic | nih.gov |
| Alaβ316 | Hydrophobic | nih.gov |
| Valβ318 | Hydrophobic | nih.gov |
Table 2: Representative Docking Data for Compounds Containing the 3,4,5-Trimethoxyphenyl Moiety
| Compound Class | Target Protein | Key Interactions Noted | Software/Methodology | Reference |
| 1,2,4-Triazole Derivatives | α,β-Tubulin (Colchicine Site) | Hydrogen bonding and hydrophobic interactions | Molecular Modeling | nih.gov |
| Thiadiazine Derivatives | Tubulin | H-bond with Cysβ241 | Molecular Docking | nih.gov |
| Benzo[b]furan Derivatives | β-Tubulin | Hydrophobic interaction with Cysβ241 | Molecular Modeling | nih.gov |
These computational models, while theoretical, are powerful tools in drug discovery and medicinal chemistry. sigmaaldrich.com They allow for the rational design of new molecules and provide a basis for understanding the structure-activity relationships of existing compounds. The consistent observation of the 3,4,5-trimethoxyphenyl group binding to the colchicine site of tubulin strongly suggests that 3,4,5-trimethoxyphenylacetonitrile would likely exhibit a similar binding mode, making it a compound of interest for further investigation as a potential tubulin inhibitor.
Applications As Synthetic Intermediates and Precursors in Advanced Organic Synthesis
Precursors for Natural Product Analogs and Bioactive Compounds
The 3,4,5-trimethoxyphenyl fragment is a key pharmacophore found in a variety of natural products and synthetic compounds with potent biological activities, particularly as antiproliferative agents that target tubulin. nih.gov 2,4,5-Trimethoxyphenylacetonitrile is a key starting material for introducing this essential structural motif into novel drug candidates.
A significant application is in the synthesis of analogues of Combretastatin (B1194345) A-4 (CA-4), a natural product isolated from the African bush willow Combretum caffrum. nih.gov CA-4 is a powerful inhibitor of tubulin polymerization, exhibiting strong antitumor properties. nih.govnih.gov However, the cis-configuration of its double bond, which is crucial for its activity, is prone to isomerization to the less active trans-isomer. nih.gov To overcome this instability, researchers have synthesized a multitude of cis-restricted analogues where the olefinic bridge is replaced by various heterocyclic rings. nih.govsemanticscholar.org this compound provides the essential trimethoxyphenyl "A-ring" and a reactive nitrile handle that can be elaborated to construct these diverse heterocyclic linkers, leading to more stable and potent bioactive compounds. nih.govsemanticscholar.org
Role in the Synthesis of Diverse Heterocyclic Chemical Entities
The versatility of the nitrile group and the activated phenyl ring makes this compound an ideal substrate for the synthesis of a wide array of heterocyclic compounds.
This compound is instrumental in creating hybrid molecules that combine the trimethoxyphenyl moiety with an indole (B1671886) nucleus. In one synthetic approach, this compound (referred to as compound 37 in the study) is first reacted with an acyl chloride, such as 7-azaindolyl-3-acyl chloride (38 ), to form a β-ketonitrile intermediate (39 ). nih.gov This intermediate is a key building block that can be further cyclized to generate complex fused heterocyclic systems containing both the indole and trimethoxyphenyl fragments. nih.gov
3,4-Dihydroisoquinolines are an important class of nitrogen-containing heterocycles. A convenient method for their synthesis is the three-component cyclization of an electron-rich benzene (B151609) derivative, an aldehyde, and a nitrile in the presence of a strong acid like concentrated sulfuric acid. researchgate.netresearchgate.net In this type of reaction, this compound can serve as the nitrile component, reacting with an appropriate phenylethylamine derivative or a phenylethanol to construct the dihydroisoquinoline core via mechanisms like the Bischler-Napieralski reaction. organic-chemistry.org This reaction involves the intramolecular cyclization of a β-phenylethyl-amide, which can be derived from the corresponding nitrile.
In the quest for more potent and stable analogues of Combretastatin A-4, researchers have focused on modifying the ethylenic bridge. mdpi.com The nitrile group of this compound can be used to synthesize cyanocombretastatins, where the cyano group is incorporated into the final structure or serves as an intermediate for further functionalization. The synthesis of these analogues often involves condensation reactions, such as the Perkin condensation, between a benzaldehyde (B42025) derivative and a phenylacetic acid derivative. mdpi.com By starting with this compound, the essential trimethoxyphenyl A-ring is in place, and the nitrile can be transformed into the required functional groups to build the rest of the combretastatin-like molecule.
The synthesis of substituted pyrazoles and pyrimidines can be efficiently achieved using intermediates derived from this compound.
Pyrazoles : A straightforward route to 3,4-diaryl-5-aminopyrazoles involves the use of a β-ketonitrile. nih.gov As mentioned previously, this compound can be converted to the corresponding β-ketonitrile. nih.gov This intermediate then undergoes condensation and cyclization with a hydrazine (B178648) derivative to yield the target pyrazole (B372694) ring system. nih.govorganic-chemistry.org This method allows for the direct incorporation of the 2,4,5-trimethoxyphenyl group into the pyrazole structure. nih.gov
Pyrimidines : The synthesis of pyrimidine (B1678525) rings often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine, guanidine, or urea (B33335) derivative. nih.govresearchgate.net The nitrile group of this compound can be elaborated into a suitable precursor, such as a β-enaminonitrile or a 1,3-dicarbonyl compound, which can then be cyclized with reagents like amidinium or guanidinium (B1211019) salts to form the pyrimidine ring. nih.gov This provides a versatile pathway to pyrimidines bearing the 2,4,5-trimethoxyphenyl substituent.
Applications in Precursor Synthesis for Materials Science
The Knoevenagel condensation, central to the synthesis of the derivatives discussed above, is a powerful tool for creating carbon-carbon double bonds, leading to the formation of functional polymers and other advanced materials. researchgate.net The resulting α,β-unsaturated products, such as the benzothiophene (B83047) acrylonitriles, possess conjugated systems which are often associated with interesting optical and electronic properties. wikipedia.org
While direct applications of this compound as a precursor in materials science are not extensively documented, the derivatives synthesized from it and its isomers hold potential in this field. For example, molecules with extensive π-conjugated systems, like the benzothiophene acrylonitrile (B1666552) derivatives, can be investigated for applications in:
Organic Electronics: As components in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where charge transport properties are crucial.
Functional Dyes: The chromophoric nature of these extended aromatic systems could lead to applications as specialty dyes or pigments.
The synthesis of complex heterocyclic structures from precursors like trimethoxyphenylacetonitriles is a foundational step toward developing new materials with tailored properties. The inherent functionality of both the benzothiophene and the trimethoxyphenyl moieties allows for further chemical modification, enabling the fine-tuning of the material's characteristics for specific applications.
Development as Research Reagents and Analytical Standards
This compound and its isomers are valuable research reagents in organic synthesis. Their availability from chemical suppliers facilitates their use in the exploration of new chemical reactions and the synthesis of novel compounds. sigmaaldrich.comsigmaaldrich.comfishersci.be The isomeric compound, 3,4,5-Trimethoxyphenylacetonitrile (B1346109), is described as a reagent used in the synthesis of combretastatin analogs and as an internal standard for the determination of vancomycin (B549263) in serum, showcasing its utility in both synthetic and analytical chemistry. nih.govsigmaaldrich.com
The development of a compound as an analytical standard requires thorough characterization and confirmation of its structure and purity. The derivatives synthesized from trimethoxyphenylacetonitriles are typically subjected to a range of analytical techniques to confirm their identity and stereochemistry.
Analytical Techniques for Characterization
| Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H & ¹³C) | To elucidate the molecular structure and confirm the connectivity of atoms. |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern, confirming the molecular formula. |
| X-ray Crystallography | To determine the precise three-dimensional arrangement of atoms in a crystalline solid, including the stereochemistry (E/Z isomerism) of double bonds. nih.gov |
This rigorous characterization, documented in peer-reviewed literature, is the basis for establishing these compounds and their derivatives as reliable reference materials for future research. While this compound itself may not be a certified standard, its role as a precursor to well-characterized molecules underscores its importance as a fundamental research reagent.
Advanced Analytical Methodologies for 3,4,5 Trimethoxyphenylacetonitrile Characterization and Quantification
Chromatographic Separation Techniques for Purity and Reaction Monitoring
Chromatography is a cornerstone of chemical analysis, enabling the separation of components within a mixture. youtube.com For a compound like 2,4,5-Trimethoxyphenylacetonitrile, techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are invaluable for assessing purity and tracking the conversion of reactants to products during its synthesis. umich.edu
HPLC is a premier technique for the purity assessment of non-volatile compounds like this compound. researchgate.netbasicmedicalkey.com It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. basicmedicalkey.com For purity analysis, the compound is dissolved in a suitable solvent and injected into the HPLC system. The resulting chromatogram displays peaks corresponding to the target compound and any impurities. The purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks. basicmedicalkey.com
In reaction monitoring, small aliquots of the reaction mixture are analyzed at different time intervals. The decrease in the peak area of starting materials and the increase in the peak area of this compound provide a quantitative measure of reaction progress and completion.
A typical HPLC method for a related compound, 2,4,5-Trimethoxybenzaldehyde (B179766), utilizes a reverse-phase C18 column with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like phosphoric or formic acid to ensure sharp peak shapes. sielc.com A similar system would be a logical starting point for developing a method for this compound.
Table 1: Illustrative HPLC Purity Analysis Data
| Retention Time (min) | Peak Area | Area % | Identity |
|---|---|---|---|
| 2.54 | 15,340 | 0.45 | Impurity A |
| 3.89 | 10,210 | 0.30 | Impurity B |
| 6.21 | 3,389,000 | 99.25 | This compound |
This table illustrates the typical output for an HPLC purity analysis. Data is representative.
Gas Chromatography is a powerful technique for separating and analyzing volatile compounds. For the analysis of this compound, it would require that the compound be thermally stable and sufficiently volatile. The sample is vaporized in an injector and separated on a capillary column based on its boiling point and interactions with the stationary phase. brjac.com.br
GC is highly effective for purity determination, where trace volatile impurities can be readily detected. For reaction monitoring, GC can track the disappearance of volatile reactants and the appearance of the product. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection and quantification. researchgate.net The operating conditions, such as the temperature program of the oven and the type of column, are critical parameters that must be optimized for a successful separation. brjac.com.br
Table 2: Typical GC Parameters for Analysis
| Parameter | Setting | Purpose |
|---|---|---|
| Column | MXT-5 (or similar) | Stationary phase for separation |
| Injector Temp. | 250 °C | To ensure complete vaporization |
| Oven Program | 50 °C to 280 °C | To elute compounds with different boiling points |
| Detector | FID or MS | For detection and quantification of eluted compounds |
This table outlines typical parameters for a GC method. Specific values require experimental optimization.
Thin-Layer Chromatography is a simple, rapid, and cost-effective method used for qualitative analysis. libretexts.org It is frequently employed to monitor the progress of a reaction by spotting the reaction mixture alongside the starting material and product standards on a silica (B1680970) gel plate. youtube.comumich.edu The plate is then developed in a chamber with a suitable solvent system (mobile phase). umich.edu
The separation is based on polarity; different compounds travel up the plate at different rates. khanacademy.org The position of each spot is characterized by its retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. umich.edu By comparing the Rf values of the spots in the reaction mixture to the standards, one can quickly assess the presence of reactants and the formation of the product. Visualization is often achieved using UV light, as aromatic compounds like this compound are typically UV-active. nih.gov
Table 3: Example TLC Data for Reaction Monitoring
| Spot | Rf Value | UV Visualization | Interpretation |
|---|---|---|---|
| Starting Material | 0.65 | Visible | Reactant |
| Co-spot (SM + RM) | 0.65, 0.40 | Visible | Reactant and Product present |
| Reaction Mixture (RM) | 0.40 | Visible | Product |
This table shows representative TLC results for monitoring a chemical reaction. Rf values are dependent on the specific TLC system.
Gravimetric Methods for Solubility Measurement
Gravimetric analysis is a classic and highly accurate quantitative method based on the measurement of mass. solubilityofthings.com A static gravimetric method can be employed to determine the solubility of this compound in various solvents at different temperatures. researchgate.net
The procedure involves preparing a saturated solution by adding an excess amount of the solute (this compound) to a known volume of solvent in a sealed container. pharmajournal.netuomus.edu.iq The mixture is agitated at a constant temperature for a sufficient time to ensure equilibrium is reached. Afterward, the undissolved solid is allowed to settle, and a known mass of the clear, saturated solution is carefully withdrawn. The solvent is then evaporated from the sample, typically using a hot air oven, and the mass of the remaining dry solute is measured. pharmajournal.net The solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent or mole fraction.
Table 4: Data Structure for Gravimetric Solubility Measurement
| Solvent | Temperature (K) | Solubility ( g/100g solvent) |
|---|---|---|
| Methanol | 283.15 | (Experimental Value) |
| Methanol | 293.15 | (Experimental Value) |
| Methanol | 303.15 | (Experimental Value) |
| Ethanol (B145695) | 283.15 | (Experimental Value) |
| Ethanol | 293.15 | (Experimental Value) |
| Ethanol | 303.15 | (Experimental Value) |
This table illustrates the type of data generated from gravimetric solubility studies. Specific values must be determined experimentally.
Spectroscopic Quantification Methods
Spectroscopic methods are instrumental for the quantification of chemical compounds and rely on the interaction of matter with electromagnetic radiation. Techniques such as UV-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are applicable for the quantification of this compound.
UV-Visible Spectroscopy: This technique is used for quantifying compounds that absorb light in the UV-Vis range. Aromatic compounds and those with conjugated systems, such as this compound, typically exhibit strong UV absorbance. Quantification is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. A calibration curve is constructed by measuring the absorbance of several standard solutions of known concentrations, and the concentration of an unknown sample is determined by interpolation from this curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While primarily a tool for structural elucidation, NMR can also be used for quantitative analysis (qNMR). scispace.com The area under an NMR peak is directly proportional to the number of nuclei giving rise to that signal. By integrating the signals of the analyte and comparing them to the integral of a known amount of an internal standard, the concentration of this compound can be determined with high precision. scispace.com
Mass Spectrometry (MS): When coupled with a chromatographic technique like HPLC or GC, mass spectrometry is a highly sensitive and selective method for quantification. nih.gov In selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes, the mass spectrometer is set to detect only specific ions corresponding to the analyte. This allows for accurate quantification even in complex matrices. The use of a stable isotope-labeled internal standard, such as ¹³C- or D-labeled this compound, can further enhance the accuracy of the quantification.
Q & A
Basic Research Questions
Q. What are the recommended laboratory-scale synthesis protocols for 2,4,5-Trimethoxyphenylacetonitrile?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyanation reactions. For example, a substituted benzene derivative (e.g., 2,4,5-trimethoxybenzyl chloride) may react with cyanide sources (e.g., KCN or NaCN) in a polar aprotic solvent like DMF under reflux. Deuterated analogs (e.g., CD₂-labeled variants) require careful selection of deuterated reagents and anhydrous conditions to avoid isotopic scrambling . Characterization of intermediates via TLC or HPLC is critical to monitor reaction progress.
Q. Which analytical techniques are most effective for validating the purity and structural integrity of this compound?
- Methodological Answer :
- GC-MS : Suitable for detecting volatile impurities and quantifying purity, as demonstrated in herbicide analysis workflows (e.g., EPA Method 8151A) .
- NMR Spectroscopy : ¹H/¹³C NMR can confirm substitution patterns and nitrile group presence. Coupling patterns in aromatic regions (e.g., δ 3.8–4.0 ppm for methoxy groups) are diagnostic .
- Mass Spectrometry : High-resolution MS (HRMS) provides exact mass confirmation (e.g., molecular ion [M+H]⁺ at m/z 222.1001 for C₁₁H₁₃NO₃) .
Q. What safety protocols should be followed when handling this compound in the laboratory?
- Methodological Answer :
- Storage : Keep in a cool, dry place (<25°C) in airtight containers to prevent hydrolysis of the nitrile group.
- PPE : Use nitrile gloves, lab coats, and eye protection. Avoid inhalation; work in a fume hood.
- Spill Management : Neutralize with alkaline solutions (e.g., 10% NaOH) to convert nitrile to less toxic carboxylates .
Advanced Research Questions
Q. How does this compound function as a key intermediate in synthesizing calcium channel blockers like Gallopamil?
- Methodological Answer : The nitrile group undergoes selective transformations, such as reduction to primary amines or coupling with chiral auxiliaries. In Gallopamil synthesis, the compound is alkylated to introduce tertiary amine moieties, followed by stereoselective steps to achieve the desired (R)-configuration. Reaction optimization (e.g., temperature control at –20°C for chiral resolution) minimizes racemization .
Q. What strategies mitigate thermal instability or by-product formation during reactions involving this compound?
- Methodological Answer :
- Temperature Control : Maintain reactions below 80°C to prevent nitrile degradation.
- Catalytic Systems : Use Pd/C or Raney nickel for controlled hydrogenation of intermediates.
- By-Product Analysis : Employ LC-MS to identify side products (e.g., methoxy group cleavage products) and adjust solvent polarity (e.g., switch from THF to DCM) to suppress undesired pathways .
Q. How can researchers optimize the solubility of this compound in aqueous-organic systems for kinetic studies?
- Methodological Answer :
- Co-Solvent Systems : Use acetone-water (1:1 v/v) or acetonitrile-buffer mixtures to enhance solubility.
- Surfactants : Add nonionic surfactants (e.g., Tween-80) at 0.1–1% w/v to stabilize colloidal dispersions.
- pH Adjustment : Maintain neutral to slightly alkaline conditions (pH 7–9) to prevent nitrile hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
